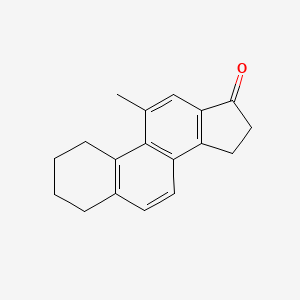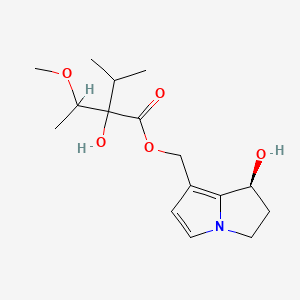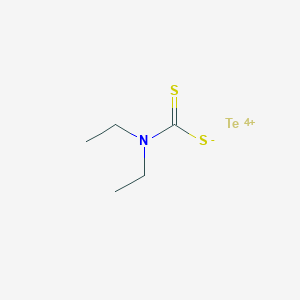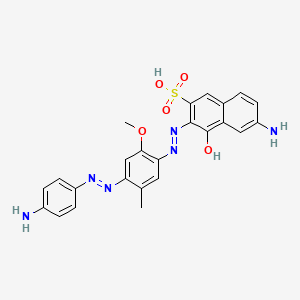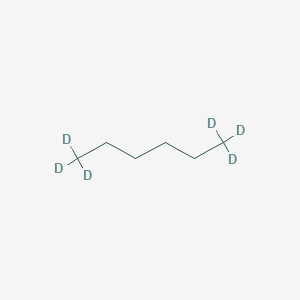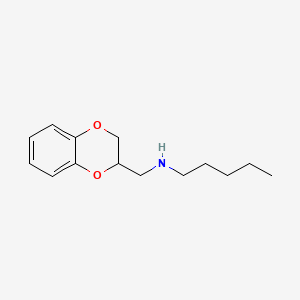
N-Pentyl-1,4-benzodioxan-2-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentyl-1,4-benzodioxan-2-methylamine is a chemical compound that belongs to the benzodioxan family. These compounds are characterized by a benzene ring fused with a dioxane ring. The specific structure of this compound includes a pentyl group attached to the nitrogen atom and a methylamine group at the 2-position of the benzodioxan ring. This compound has various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-1,4-benzodioxan-2-methylamine typically involves the following steps:
Formation of the Benzodioxan Ring: The benzodioxan ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Methylamine Group: The methylamine group is introduced at the 2-position of the benzodioxan ring through a nucleophilic substitution reaction using methylamine.
Attachment of the Pentyl Group: The pentyl group is attached to the nitrogen atom through an alkylation reaction using pentyl bromide or pentyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentyl-1,4-benzodioxan-2-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Pentyl-1,4-benzodioxan-2-methylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Pentyl-1,4-benzodioxan-2-methylamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxan-2-methylamine: Lacks the pentyl group, leading to different chemical and biological properties.
N-Methyl-1,4-benzodioxan-2-methylamine: Contains a methyl group instead of a pentyl group, affecting its reactivity and applications.
1,4-Benzodioxan-2-ethylamine: Has an ethyl group instead of a pentyl group, resulting in variations in its chemical behavior.
Uniqueness
N-Pentyl-1,4-benzodioxan-2-methylamine is unique due to the presence of the pentyl group, which enhances its lipophilicity and may influence its interaction with biological membranes and proteins .
Eigenschaften
CAS-Nummer |
4442-63-1 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-2-3-6-9-15-10-12-11-16-13-7-4-5-8-14(13)17-12/h4-5,7-8,12,15H,2-3,6,9-11H2,1H3 |
InChI-Schlüssel |
XWNMXSFEFMAVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCC1COC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
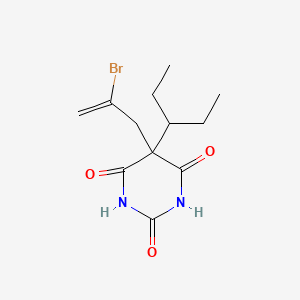
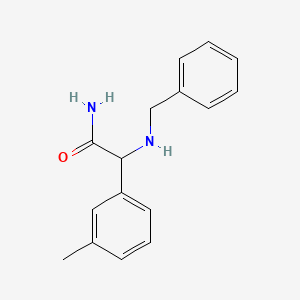

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

